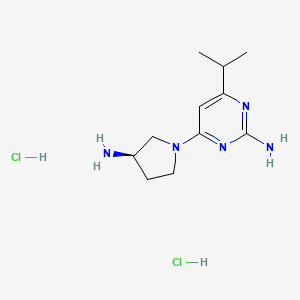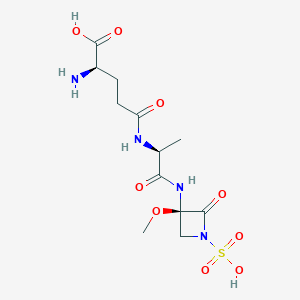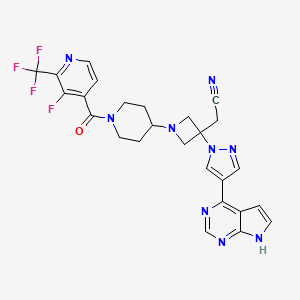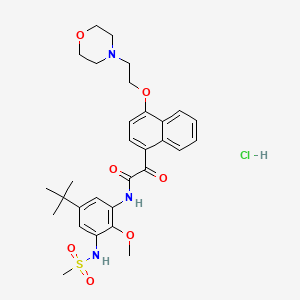
Unii-W00rqd3LO2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JNJ-39758979 2HCl is a histamine receptor H4 (HRH4) antagonist.
科学的研究の応用
Transforming Educational Programs for Researchers :
- Scientific research has historically led to practical innovations benefiting society, from the discovery of fire to space exploration.
- Educational programs like those from the National Collegiate Inventors and Innovators Alliance (NCIIA) aim to translate scientific research into viable, socially beneficial ventures, providing training and financial support for innovation (Giordan et al., 2011).
Advances in Nanoparticle Syntheses :
- The development of new materials, including nanoparticles, is central to chemical research and is driven by advancements in various industries, including electronics.
- This paper discusses the progression of material technology, from vacuum tubes to semiconductor chips, demonstrating the interplay between scientific discovery and technological development (Cushing et al., 2004).
Collaborative Working Environments in Science :
- Large scientific applications often require collaboration among geographically dispersed scientists.
- This research focuses on creating a collaborative distributed computing environment for the Unified Air Pollution Model (UNI-DEM), illustrating how collaboration tools can enhance scientific research (Şahin et al., 2009).
Applications in Wireless Technology :
- The emergence of new Industrial, Scientific, and Medical (ISM) bands led to the development of a high gain, microstrip antenna for WLAN and UNII standards.
- This paper illustrates how scientific research contributes to the development of practical applications in wireless communication technology (Singla et al., 2019).
特性
CAS番号 |
1620648-30-7 |
|---|---|
分子式 |
C11H21Cl2N5 |
分子量 |
294.22 |
IUPAC名 |
4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H19N5.2ClH/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16;;/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15);2*1H/t8-;;/m1../s1 |
InChIキー |
KXPWYAVIFCXPRW-YCBDHFTFSA-N |
SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JNJ-39758979 2HCl; JNJ-39758979 dihydrochloride; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B608132.png)



![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)




![4-{3-[(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile](/img/structure/B608152.png)
![N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B608154.png)
![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)